Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate, commonly referred to by its identifier T-0156, is a synthetic organic compound classified as a phosphodiesterase type 5 inhibitor. The compound is notable for its potential therapeutic applications in various diseases, particularly those related to erectile dysfunction and pulmonary hypertension. The chemical structure of T-0156 suggests a complex arrangement of functional groups that contribute to its biological activity.
The compound is cataloged under the Chemical Abstracts Service Registry Number 324572-92-1 and has been referenced in various scientific databases including PubChem and the IUPHAR/BPS Guide to Pharmacology. It has been studied for its pharmacological properties and therapeutic potential.
T-0156 belongs to the class of synthetic organic compounds and is primarily recognized for its role as a phosphodiesterase type 5 inhibitor. This classification indicates its mechanism of action involves inhibiting the enzymatic breakdown of cyclic guanosine monophosphate, thus enhancing vasodilation and improving blood flow.
The synthesis of T-0156 involves several steps that typically include the formation of the naphthyridine core followed by the introduction of various substituents. While specific synthetic routes may vary, common methods include:
Technical details regarding these methods can be found in specialized chemical literature focusing on synthetic organic chemistry.
The molecular formula for T-0156 is , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The structural representation reveals multiple functional groups including:
The compound exhibits a boiling point of approximately 779.1°C at 760 mmHg and a flash point of 425°C, indicating stability under standard laboratory conditions . Its low vapor pressure (3.22E-24 mmHg at 25°C) suggests minimal volatility.
T-0156 undergoes various chemical reactions typical for phosphodiesterase inhibitors. Key reactions include:
Technical details regarding these reactions can be explored in organic chemistry texts focusing on reaction mechanisms.
T-0156 acts primarily as a selective inhibitor of phosphodiesterase type 5. By inhibiting this enzyme, T-0156 increases levels of cyclic guanosine monophosphate within vascular smooth muscle cells, leading to:
Data from pharmacological studies indicate that T-0156 exhibits significant selectivity towards phosphodiesterase type 5 compared to other phosphodiesterases .
T-0156 is characterized by:
Key chemical properties include:
Relevant analyses can be conducted using techniques such as spectroscopy (NMR, IR) and chromatography (HPLC) for detailed characterization.
T-0156 has potential applications in:
Ongoing research continues to explore additional therapeutic applications based on its mechanism of action and structural properties .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4